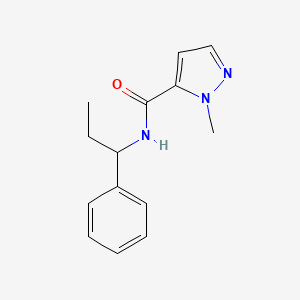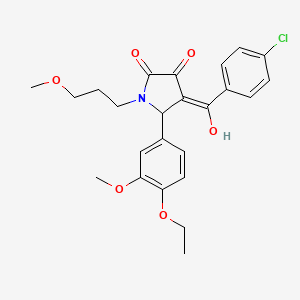![molecular formula C16H20IN3O3 B5416382 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5416382.png)
3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as iodixanol, is a nonionic, water-soluble contrast agent used in medical imaging. It is commonly used in X-ray computed tomography (CT) scans and angiography procedures. Iodixanol has a unique chemical structure that allows it to provide high-quality images with minimal side effects.
Mecanismo De Acción
Iodixanol works by increasing the contrast between different tissues in the body. It does this by absorbing X-rays differently than surrounding tissues. This allows for clearer images to be produced during medical imaging procedures.
Biochemical and Physiological Effects:
Iodixanol is a nonionic contrast agent, which means it has a low osmolality and does not cause significant changes in blood pressure or heart rate. It is also rapidly eliminated from the body through the kidneys, which reduces the risk of toxicity. However, some patients may experience mild side effects such as nausea, vomiting, and headache.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iodixanol has several advantages for use in lab experiments. It is non-toxic, water-soluble, and has a low osmolality, which makes it ideal for use in cell culture and in vivo experiments. However, it is relatively expensive compared to other contrast agents and may not be suitable for all types of experiments.
Direcciones Futuras
There are several future directions for research involving 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione. One area of interest is the development of new contrast agents with improved properties, such as increased solubility and lower toxicity. Another direction is the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to improve the accuracy of medical imaging. Additionally, researchers are exploring the use of this compound in targeted drug delivery systems, where it could be used to deliver drugs directly to specific tissues or organs.
Métodos De Síntesis
Iodixanol is synthesized through a multistep process that involves the reaction of 5-iodo-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 1,2-bis(2-hydroxyethyl) piperazine. The resulting intermediate is then reacted with phosgene to form the final product.
Aplicaciones Científicas De Investigación
Iodixanol has been extensively studied in the field of medical imaging. It is used to enhance the contrast of blood vessels and organs in CT scans and angiography procedures. Its unique chemical properties make it an ideal contrast agent for these procedures as it provides high-quality images with minimal side effects.
Propiedades
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN3O3/c17-12-1-3-13(4-2-12)20-15(22)11-14(16(20)23)19-7-5-18(6-8-19)9-10-21/h1-4,14,21H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIPFAHPXFIZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]leucinate](/img/structure/B5416300.png)

![1'-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5416313.png)
![7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5416327.png)

![{2-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5416338.png)
![4-{3-[3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5416346.png)
![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416363.png)

![2-(1-{2-[(2-methylbenzyl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5416387.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5416404.png)
![(3R)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5416409.png)